Methyl 2-[(cyclopropylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate
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Overview
Description
METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
METHYL 2-CYCLOPROPANEAMIDO-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its cyclopropaneamido and isopropylphenyl substituents differentiate it from other thiophene derivatives, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-11(2)12-4-6-13(7-5-12)15-10-24-18(16(15)19(22)23-3)20-17(21)14-8-9-14/h4-7,10-11,14H,8-9H2,1-3H3,(H,20,21) |
InChI Key |
BBOJTVUVRAMXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CC3 |
Origin of Product |
United States |
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